![molecular formula C₈H₁₂N₄O₅ B028889 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide CAS No. 39030-43-8](/img/structure/B28889.png)
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide, also known as Virazole, is a synthetic nucleoside with broad-spectrum antiviral activity . It has a molecular formula of C8H12N4O5 and a molecular weight of 244.21 .
Molecular Structure Analysis
The molecular structure of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide consists of a triazole ring attached to a ribofuranosyl moiety . The stereochemistry is absolute, with 4 defined stereocenters and no E/Z centers .Chemical Reactions Analysis
The antiviral activity of Virazole was found to be substantially reversed by xanthosine, guanosine, and to a slightly lesser extent by inosine . This suggests that Virazole might interact with these compounds in its mechanism of action.Physical And Chemical Properties Analysis
Virazole is a stable, white crystalline compound with a maximum solubility in water of 142 mg/mL at 25°C and with only a slight solubility in ethanol .Scientific Research Applications
Antiviral Drug Synthesis
Ribavirin impurity G [EP] serves as a key intermediate in the synthesis of antiviral drugs. Its structural similarity to ribavirin allows for the creation of novel analogues with potential antiviral properties. Researchers have explored the chemoenzymatic synthesis of this compound to develop new drugs that could be more effective or have fewer side effects than existing treatments .
Method Development and Validation
In pharmaceutical research, Ribavirin impurity G [EP] is used for analytical method development and validation. It’s crucial for ensuring the quality and efficacy of ribavirin by identifying and quantifying its impurities. This process is essential for regulatory approval and commercial production of ribavirin .
Polymorph Control in Drug Crystallization
The compound plays a significant role in the study of polymorphism in drug crystallization. Understanding the crystallization selectivity of ribavirin and its impurities can lead to the development of drugs with improved solubility, stability, and bioavailability .
Biotechnological Applications
Ribavirin impurity G [EP] has been used in biotechnological methods to prepare intermediates like 1-β-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl, which is crucial in the synthesis of Viramidine, a modern analogue of Ribavirin. This showcases the compound’s utility in creating more targeted and efficient antiviral therapies .
Nucleoside Phosphorylase Substrate
The compound’s derivatives are potential substrates for purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism. This application is significant for the development of drugs targeting metabolic pathways associated with diseases .
Drug Safety and Efficacy
Ribavirin impurity G [EP] is used to study the safety and efficacy of ribavirin. Different impurities can affect a drug’s performance, and understanding their behavior helps in designing safer and more effective medications .
Liquid Chromatography Analysis
It’s also used in validated stability-indicating liquid chromatographic methods. This is important for the analysis of ribavirin in commercial capsules, ensuring the drug’s stability and efficacy over time .
Supramolecular Chemistry
Although not directly mentioned in the search results, compounds like Ribavirin impurity G [EP] can be used in supramolecular chemistry to create complex structures that mimic biological systems. This field has implications for drug delivery systems and the design of new materials .
properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMRZKKGAOJPDG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
CAS RN |
39030-43-8 | |
Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.